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Compound of Interest

Compound Name:
N-(4-cyanophenyl)-4-

methoxybenzamide

Cat. No.: B234523 Get Quote

Spectroscopic Analysis of N-(4-cyanophenyl)-4-
methoxybenzamide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the expected spectroscopic characteristics of

N-(4-cyanophenyl)-4-methoxybenzamide. Due to the limited availability of direct

experimental spectra for this specific compound in public databases, this guide leverages a

comparative approach. By examining the spectroscopic data of structurally related analogs, we

can predict and interpret the key features in the Infrared (IR), Nuclear Magnetic Resonance

(NMR), and Mass Spectrometry (MS) data for N-(4-cyanophenyl)-4-methoxybenzamide. This

information is invaluable for researchers involved in the synthesis, characterization, and quality

control of this and similar molecules.

Predicted Spectroscopic Data and Interpretation
The structure of N-(4-cyanophenyl)-4-methoxybenzamide incorporates several key functional

groups: a para-substituted methoxybenzoyl group and a para-substituted cyanophenyl group

linked by an amide bond. The expected spectroscopic data is a composite of the contributions

from these moieties.

Table 1: Predicted and Comparative Spectroscopic Data
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Spectroscopic

Technique

Functional

Group/Proton/C

arbon

Predicted Data

for N-(4-

cyanophenyl)-4-

methoxybenza

mide

Comparative

Data from

Analogs

Interpretation

FT-IR (cm⁻¹) N-H Stretch ~3300 (sharp)

N-benzyl-4-

methoxybenzami

de: ~3300 cm⁻¹

Characteristic

stretching

vibration of the

amide N-H bond.

C≡N Stretch
~2230 (sharp,

strong)

4-

cyanobenzamide

: ~2230 cm⁻¹

Strong, sharp

absorption

typical for a

nitrile group.

Conjugation with

the aromatic ring

slightly lowers

the frequency.

C=O Stretch

(Amide I)
~1660 (strong)

N-benzyl-4-

methoxybenzami

de: ~1650 cm⁻¹

The carbonyl

stretch is a

strong indicator

of the amide

functionality.

N-H Bend

(Amide II)
~1540

N-benzyl-4-

methoxybenzami

de: ~1540 cm⁻¹

A characteristic

band for

secondary

amides, resulting

from N-H

bending and C-N

stretching.

C-O-C Stretch

(Aromatic Ether)

~1250 and

~1030

4-

methoxybenzami

de: ~1255 and

~1025 cm⁻¹

Asymmetric and

symmetric

stretching of the

aryl-ether

linkage.
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¹H NMR (ppm) Amide N-H 8.0 - 9.0 (singlet)

N-benzyl-4-

methoxybenzami

de: ~8.2 ppm

A downfield

singlet, the

chemical shift of

which can be

solvent and

concentration-

dependent.

Aromatic H

(cyanophenyl)

7.7 - 7.9 (d, 2H),

7.6 - 7.8 (d, 2H)

4-

aminobenzonitril

e: ~7.4 (d), ~6.6

(d)

Two doublets

due to the para-

substitution

pattern. The

electron-

withdrawing

cyano group will

shift these

protons

downfield.

Aromatic H

(methoxybenzoyl

)

7.8 - 8.0 (d, 2H),

6.9 - 7.1 (d, 2H)

4-

methoxybenzami

de: ~7.8 (d), ~6.9

(d)

Two doublets

characteristic of

a para-

substituted

benzene ring.

The methoxy

group causes an

upfield shift of

the ortho

protons.

Methoxy (-OCH₃) ~3.8 (singlet, 3H)

4-

methoxybenzami

de: ~3.8 ppm

A characteristic

singlet for the

methoxy protons.

¹³C NMR (ppm) Carbonyl (C=O) ~165

N-benzyl-4-

methoxybenzami

de: ~166 ppm

The amide

carbonyl carbon

resonance.
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Cyano (C≡N) ~118

4-

cyanobenzamide

: ~118 ppm

The carbon of

the nitrile group.

Aromatic C

(methoxybenzoyl

)

~162 (C-OCH₃),

~129 (CH), ~126

(C-C=O), ~114

(CH)

4-

methoxybenzami

de: ~162, ~128,

~127, ~113 ppm

Chemical shifts

are influenced by

the substituents

on the aromatic

ring.

Aromatic C

(cyanophenyl)

~142 (C-NH),

~133 (CH), ~121

(CH), ~108 (C-

CN)

4-

aminobenzonitril

e: ~140, ~133,

~120, ~110 ppm

The chemical

shifts are

influenced by the

electron-

withdrawing

cyano group and

the amide

nitrogen.

Methoxy (-OCH₃) ~55

4-

methoxybenzami

de: ~55 ppm

The carbon of

the methoxy

group.

Mass

Spectrometry

(m/z)

Molecular Ion

[M]⁺
252.09

C₁₅H₁₂N₂O₂

Exact Mass:

252.0899[1]

The molecular

ion peak

corresponding to

the exact mass

of the compound.

Fragment 135.05

4-

methoxybenzoyl

cation

A prominent

fragment

resulting from the

cleavage of the

amide bond.

Fragment 118.05

4-

aminobenzonitril

e radical cation

Another major

fragment from

the amide bond

cleavage.
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Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques

discussed. These should be adapted based on the specific instrumentation and sample

characteristics.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation: The solid sample is typically analyzed as a KBr (potassium bromide)

pellet. A small amount of the sample (1-2 mg) is ground with spectroscopic grade KBr (100-

200 mg) to a fine powder. The mixture is then pressed into a thin, transparent pellet using a

hydraulic press. Alternatively, the spectrum can be recorded using an Attenuated Total

Reflectance (ATR) accessory.

Instrumentation: An FT-IR spectrometer is used.

Data Acquisition: A background spectrum of the pure KBr pellet or the empty ATR crystal is

recorded. The sample spectrum is then collected, typically over a range of 4000-400 cm⁻¹. A

number of scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

Data Processing: The background spectrum is automatically subtracted from the sample

spectrum. The resulting spectrum is displayed as absorbance or transmittance versus

wavenumber (cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-10 mg of the sample for ¹H NMR or 20-50 mg for ¹³C

NMR is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a

5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal

standard for chemical shift referencing (0 ppm).

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

Data Acquisition:

¹H NMR: A standard one-pulse experiment is performed. Key parameters include the

spectral width, acquisition time, and relaxation delay.
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¹³C NMR: A proton-decoupled experiment is typically used to simplify the spectrum to

singlets for each unique carbon. A larger number of scans is required due to the lower

natural abundance of ¹³C.

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to obtain

the NMR spectrum. The spectrum is then phased, baseline corrected, and the chemical

shifts are referenced to TMS.

Mass Spectrometry (MS)
Sample Preparation: The sample is introduced into the mass spectrometer, typically via a

direct insertion probe for solids or after separation by gas chromatography (GC-MS) or liquid

chromatography (LC-MS).

Ionization: Electron Ionization (EI) is a common technique for small molecules. The sample is

bombarded with a high-energy electron beam, causing ionization and fragmentation.

Electrospray Ionization (ESI) is a softer ionization technique often used with LC-MS that

typically results in less fragmentation and a prominent molecular ion peak.

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)

by a mass analyzer (e.g., quadrupole, time-of-flight).

Detection: The abundance of each ion is measured by a detector, generating a mass

spectrum which is a plot of relative intensity versus m/z.

Visualizing the Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis and

interpretation of an organic compound like N-(4-cyanophenyl)-4-methoxybenzamide.
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Caption: Workflow for Spectroscopic Analysis.

This guide serves as a foundational resource for the spectroscopic characterization of N-(4-
cyanophenyl)-4-methoxybenzamide. By understanding the expected spectral features

through comparison with related compounds, researchers can more confidently identify and

characterize this molecule in their own experimental work.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b234523#spectroscopic-analysis-and-interpretation-
for-n-4-cyanophenyl-4-methoxybenzamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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